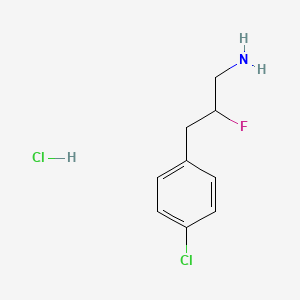

3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride

Overview

Description

3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride (3CP2FPHCl) is a fluorinated amine that is used in a variety of scientific research applications. It is a derivative of the naturally occurring compound aniline and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Antibacterial and Antioxidant Activities

The synthesis of compounds related to "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" has shown promising antibacterial and antioxidant activities. By reducing propionitrile precursors with LiAlH4 and subsequent modifications, researchers obtained various substituted amines and their oxalate derivatives. Some of these compounds exhibited significant antibacterial activity, although their effectiveness in neutralizing superoxide radicals was generally low. This indicates potential applications in developing antibacterial agents but suggests limited antioxidant utility (Arutyunyan et al., 2012).

Synthesis and Characterization

The compound and its derivatives undergo various synthetic pathways, revealing structural and functional diversities. For instance, electrophilic amination techniques have been applied to related phenolic compounds, showcasing methods for modifying the fluorophenyl ring, potentially affecting the biological activity and solubility of the resulting compounds (Bombek et al., 2004).

Potential GABAB Receptor Antagonists

The synthesis of analogs of "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" has explored their potential as GABAB receptor antagonists. Such compounds, including variations like 3-nitropropan-1-amine derivatives, aim at understanding the GABAB receptor's function and developing drugs that could modulate its activity for therapeutic purposes (Abbenante et al., 1994).

Spectroscopic and Crystallographic Studies

Research into cathinone derivatives structurally related to "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" has provided insights into their physical and chemical properties. Spectroscopic and crystallographic analyses have aided in the identification and characterization of these compounds, contributing to forensic toxicology and the understanding of their biological effects (Kuś et al., 2016).

Novel Syntheses and Cytotoxic Agents

Efforts to synthesize novel compounds with potential cytotoxic activity have led to the development of various analogs and derivatives, demonstrating the versatility of "3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride" in medicinal chemistry. These studies not only expand the chemical space of this compound class but also explore their potential in treating diseases through cytotoxic mechanisms (Mete et al., 2007).

properties

IUPAC Name |

3-(4-chlorophenyl)-2-fluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQCTYIRMIGJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride | |

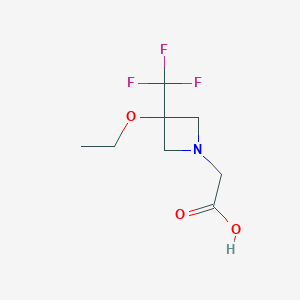

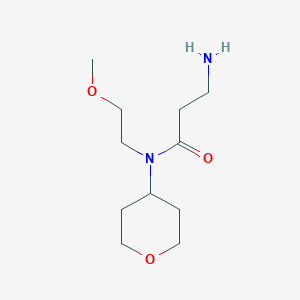

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

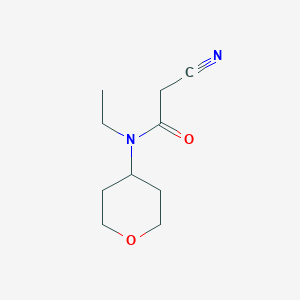

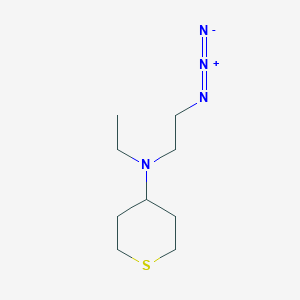

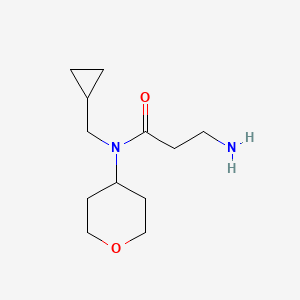

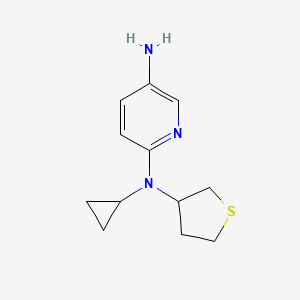

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.